5-Bromo-3-(trifluoromethoxy)picolinaldehyde
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Overview
Description
5-Bromo-3-(trifluoromethoxy)picolinaldehyde is an organic compound with the molecular formula C7H3BrF3NO2 It is a derivative of picolinaldehyde, featuring a bromine atom at the 5-position and a trifluoromethoxy group at the 3-position on the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-3-(trifluoromethoxy)picolinaldehyde typically involves the following steps:
Trifluoromethoxylation: The trifluoromethoxy group can be introduced via nucleophilic substitution reactions. One common method involves the reaction of 5-bromo-3-hydroxypicolinaldehyde with trifluoromethyl iodide (CF3I) in the presence of a base such as potassium carbonate (K2CO3).
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-3-(trifluoromethoxy)picolinaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: KMnO4 in aqueous solution under acidic conditions.
Reduction: NaBH4 in methanol or ethanol.
Substitution: Nucleophiles (e.g., amines) in the presence of a base such as triethylamine (TEA).
Major Products Formed
Oxidation: 5-Bromo-3-(trifluoromethoxy)picolinic acid.
Reduction: 5-Bromo-3-(trifluoromethoxy)picolinalcohol.
Substitution: 5-Substituted-3-(trifluoromethoxy)picolinaldehyde derivatives.
Scientific Research Applications
5-Bromo-3-(trifluoromethoxy)picolinaldehyde has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly as an intermediate in the synthesis of potential drug candidates.
Biological Studies: It is employed in biochemical assays to study enzyme interactions and inhibition.
Material Science: The compound is used in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-Bromo-3-(trifluoromethoxy)picolinaldehyde depends on its application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The trifluoromethoxy group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-pyridinecarboxaldehyde: Similar structure but lacks the trifluoromethoxy group.
3-(Trifluoromethoxy)picolinaldehyde: Similar structure but lacks the bromine atom.
5-Bromo-3-(trifluoromethyl)picolinaldehyde: Similar structure but has a trifluoromethyl group instead of a trifluoromethoxy group.
Uniqueness
5-Bromo-3-(trifluoromethoxy)picolinaldehyde is unique due to the presence of both the bromine atom and the trifluoromethoxy group, which confer distinct electronic and steric properties. These features make it a valuable intermediate in organic synthesis and a potential candidate for drug development.
Properties
Molecular Formula |
C7H3BrF3NO2 |
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Molecular Weight |
270.00 g/mol |
IUPAC Name |
5-bromo-3-(trifluoromethoxy)pyridine-2-carbaldehyde |
InChI |
InChI=1S/C7H3BrF3NO2/c8-4-1-6(14-7(9,10)11)5(3-13)12-2-4/h1-3H |
InChI Key |
QHOLTIZGIVQNMZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC(=C1OC(F)(F)F)C=O)Br |
Origin of Product |
United States |
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